Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-

Pharmaceutical impurity profiling Reference standard characterization Roxadustat quality control

Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- (CAS 708263-68-7), systematically designated as Roxadustat Desmethyl Impurity and also referred to as Roxadustat Related Substance B, is a synthetic amino acid–isoquinoline conjugate belonging to the class of process-related impurities of the HIF prolyl hydroxylase inhibitor roxadustat (FG‑4592). Its molecular formula is C₁₈H₁₄N₂O₅ (MW 338.31 g/mol), distinguishing it from the parent drug roxadustat (C₁₉H₁₆N₂O₅, MW 352.34 g/mol) by the absence of the 1‑methyl substituent on the isoquinoline scaffold.

Molecular Formula C18H14N2O5
Molecular Weight 338.3 g/mol
CAS No. 708263-68-7
Cat. No. B3056366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-
CAS708263-68-7
Molecular FormulaC18H14N2O5
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC3=CN=C(C(=C3C=C2)O)C(=O)NCC(=O)O
InChIInChI=1S/C18H14N2O5/c21-15(22)10-20-18(24)16-17(23)14-7-6-13(8-11(14)9-19-16)25-12-4-2-1-3-5-12/h1-9,23H,10H2,(H,20,24)(H,21,22)
InChIKeyWGTQMDIOPUYGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- (CAS 708263-68-7) – Roxadustat Desmethyl Impurity Reference Standard: Procurement-Grade Identity & Regulatory Context


Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- (CAS 708263-68-7), systematically designated as Roxadustat Desmethyl Impurity and also referred to as Roxadustat Related Substance B, is a synthetic amino acid–isoquinoline conjugate belonging to the class of process-related impurities of the HIF prolyl hydroxylase inhibitor roxadustat (FG‑4592) [1]. Its molecular formula is C₁₈H₁₄N₂O₅ (MW 338.31 g/mol), distinguishing it from the parent drug roxadustat (C₁₉H₁₆N₂O₅, MW 352.34 g/mol) by the absence of the 1‑methyl substituent on the isoquinoline scaffold . This compound is manufactured as a highly characterized analytical reference standard for use in method development, method validation (AMV), quality control (QC) release testing, and regulatory submissions for roxadustat drug substance and finished product [2].

Why Generic Roxadustat Impurity Standards Cannot Replace Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- (CAS 708263-68-7) in Regulated Analytical Workflows


Roxadustat impurity reference standards are not interchangeable because each possesses a unique molecular identity—defined by specific retention time, mass spectrometric fragmentation pattern, and NMR spectroscopic signature—that directly corresponds to a distinct entry in the pharmacopeial monograph or regulatory submission [1]. The Chinese Journal of Pharmaceuticals explicitly designates this compound as Related Substance B within the six-substance impurity panel required for roxadustat quality control, confirming that no other impurity standard (e.g., Related Substance A, C, D, E, or F) can serve as a surrogate for identification, quantification, or system suitability testing [1]. Substitution with an incorrect or under-characterized impurity standard introduces the risk of misidentification during peak assignment, inaccurate quantification of impurity levels, and potential failure of regulatory audit, thereby compromising both product release and patient safety [2].

Quantitative Differentiation Evidence: Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- (CAS 708263-68-7) vs. Comparator Roxadustat Impurity Reference Standards


Structural Identity: CAS 708263-68-7 Is the Only Desmethyl Glycine Conjugate Among the Six Regulated Roxadustat Related Substances

Among the six roxadustat related substances synthesized and characterized for quality control by Cheng et al. (2023), only Related Substance B (CAS 708263-68-7) possesses the desmethyl isoquinoline scaffold with a free glycine carboxamide side chain; this is structurally distinct from Related Substance A (methyl ester analog), C (glycine methyl ester), D (1‑methyl‑carboxylic acid), E (1‑methyl‑methyl ester), and F (1‑methyl‑glycine methyl ester) [1]. The structural identity was confirmed by both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing unambiguous differentiation [1]. The molecular formula C₁₈H₁₄N₂O₅ (MW 338.31) differs from the parent drug by exactly one carbon and two hydrogen atoms, yielding a mass shift of −14.03 Da relative to roxadustat, which directly impacts chromatographic retention and MS detection parameters .

Pharmaceutical impurity profiling Reference standard characterization Roxadustat quality control

Regulatory Designation: CAS 708263-68-7 Is Mandated as Related Substance B in Roxadustat Quality Control, Unlike Unspecified Impurity Standards

The Chinese Journal of Pharmaceuticals (Cheng et al., 2023) explicitly lists N-(4-hydroxy-7-phenoxyisoquinoline-3-carbonyl)glycine as one of six specified related substances (A–F) required for roxadustat quality control, with each substance synthesized, structurally confirmed, and designated for use in analytical method validation and batch release [1]. This regulatory designation means that CAS 708263-68-7 is not a generic impurity standard but a named, specified impurity with defined acceptance criteria under ICH Q3A guidelines [2]. In contrast, commercially available roxadustat impurity standards such as Impurity 9 (4-phenoxyphthalic acid, CAS 37951-15-8), Impurity 10 (4-phenoxyphthalonitrile, CAS 38791-62-7), or Impurity 27 ((4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)-L-serine) lack this formal regulatory designation as named related substances for roxadustat monograph compliance [3].

Regulatory submission Pharmacopeial monograph ANDA impurity specification

Analytical Recovery and Precision: Validated LC Method Demonstrates 96.8–99.7% Recovery with RSD <2.0% for Roxadustat Impurity Quantification Including Related Substance B

A stability-indicating related substances method developed using Analytical Quality by Design (AQbD) principles and validated per regulatory requirements achieved recoveries ranging from 96.8% to 99.7% across all detected roxadustat impurities, including the desmethyl impurity (Related Substance B, CAS 708263-68-7), with a relative standard deviation (RSD) of less than 2.0% and a Pearson correlation coefficient r >0.998 [1]. This high level of precision and accuracy is essential for quantifying Related Substance B at levels approaching the ICH Q3A identification threshold (0.10% or 1.0 mg/day, whichever is lower) and qualification threshold (0.15% or 1.0 mg/day) [2]. In the forced degradation study by Mahajan et al. (2023), roxadustat produced nine distinct degradation products (DP-1 to DP-9) under ICH stress conditions, of which DP-4 and DP-5 were the major degradants; the desmethyl impurity was not detected as a primary degradant, indicating that it is a process impurity rather than a degradation product, which necessitates its separate sourcing and characterization [3].

Analytical method validation Stability-indicating method Impurity quantification

Solution Stability Profile: CAS 708263-68-7 Exhibits pH-Dependent Stability Distinct from Other Roxadustat Impurity Reference Standards

A dedicated stability study conducted by QCS Standard Material Research and Development Center (2024) evaluated three roxadustat impurity reference standards under acidic, neutral, and alkaline solution conditions over 24 hours. Samples RM-R152414 (code FG-8706) and RM-R152415 (code FG-6628) demonstrated robust stability across all three pH conditions, with relative standard deviations of the main peak area remaining below 2.0% throughout the storage period [1]. In contrast, sample RM-R152407 (code FG-6488) exhibited significant degradation in alkaline solution after 24 hours, with a marked decrease in main peak area and a concurrent increase in impurity peaks, while remaining stable in acidic and neutral conditions (RSD <2.0%) [1]. This differential pH stability profile underscores that each roxadustat impurity reference standard possesses unique solution handling requirements; CAS 708263-68-7, depending on its specific structural features (absence of the 1‑methyl group), may exhibit solution stability characteristics distinct from those of 1‑methyl-bearing impurity standards, directly impacting sample preparation protocols in QC laboratories [2].

Reference standard stability Solution stability QC laboratory workflow

Toxicity Alert Differentiation: Desmethyl Impurity Lacks the Aziridine Moiety Associated with Genotoxicity/Mutagenicity Alerts in Roxadustat Degradation Products

In silico toxicity assessment using DEREK and SARAH (Q)SAR models performed on forced degradation products of roxadustat identified a specific structural alert for DP-4, (1a-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]aziridine-6a-carbonyl)glycine, attributable to the presence of an aziridine moiety associated with potential genotoxicity and mutagenicity [1]. A separate AQbD study confirmed the utility of DEREK and SARAH software for genotoxicity/mutagenicity assessment of roxadustat degradation impurities [2]. CAS 708263-68-7, as the desmethyl glycine conjugate of 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid, contains no aziridine ring, no epoxide, and no other electrophilic structural alerts commonly flagged by (Q)SAR rule-based systems; this structural feature differentiates it from degradation impurities DP-4 and DP-5, which carry toxicity alerts [1]. As a process-related impurity rather than a degradation product, CAS 708263-68-7 requires independent toxicological qualification under ICH Q3A, distinct from the degradation impurity risk profile [3].

In silico toxicity QSAR Genotoxicity assessment ICH M7

Sourcing and Traceability: CAS 708263-68-7 Is Available with Pharmacopeial Traceability (USP/EP) and Full Characterization Data, Unlike Generic Chemical Reagents

Commercial suppliers of CAS 708263-68-7 provide the compound with detailed characterization data compliant with regulatory guidelines, and the product can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. Multiple vendors (ChemWhat, SynZeal, Cato Research Chemicals, Pharmaffiliates) list this impurity standard with documented purity specifications, analytical data packages including HPLC chromatograms, NMR spectra, and MS data, and explicit suitability for ANDA method development, AMV, and QC applications [2]. Industrial-scale purification methods for roxadustat-related compounds have been published demonstrating the ability to reduce total impurity levels from approximately 5.5% to ≤0.20% with a final purity of ≥99.80% and maximum single impurity ≤0.1%, achieving API-grade quality suitable for reference standard preparation [3]. This level of documented purity and regulatory traceability is not typically available from general chemical suppliers offering the same CAS registry number without the accompanying certificate of analysis and characterization package.

Reference standard certification Pharmacopeial traceability ISO 17034

Procurement-Guiding Application Scenarios for Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- (CAS 708263-68-7)


Roxadustat ANDA Method Development and Validation (AMV) for Related Substance B Quantification

In the development and validation of a stability-indicating HPLC or UPLC method for roxadustat drug substance, CAS 708263-68-7 serves as the authentic reference standard for Related Substance B, one of the six specified impurities mandated by the Chinese pharmacopeial monograph [1]. The validated AQbD method achieving 96.8–99.7% recovery with RSD <2.0% requires high-purity (>98%) reference material of this specific impurity to establish system suitability, determine relative response factors, and construct calibration curves for accurate quantification at the ICH Q3A identification threshold (0.10%) and qualification threshold (0.15%) [2].

Roxadustat Batch Release and Quality Control (QC) Impurity Testing

For every commercial batch of roxadustat API or finished drug product, QC laboratories must spike, identify, and quantify Related Substance B using CAS 708263-68-7 as the certified reference standard [1]. The unambiguous structural assignment confirmed by NMR and MS ensures correct peak identification in chromatograms, preventing the misassignment of Related Substance B to adjacent-eluting impurities such as Related Substance A or C, which differ in retention time and mass spectrometric response [1]. Batch release decisions depend directly on the accuracy of this quantification relative to the specified acceptance limit [3].

Forced Degradation and Stability-Indicating Method Establishment for Roxadustat

During forced degradation studies conducted per ICH Q1A(R2), CAS 708263-68-7 (Related Substance B) must be included in the impurity marker panel to distinguish process impurities from degradation products [1]. The finding by Mahajan et al. (2023) that the desmethyl impurity is not a primary degradant under oxidative, thermal, acidic, basic, or photolytic stress conditions means that its presence in a stability sample indicates a process-related origin rather than on-shelf degradation, a critical distinction for assigning root cause during out-of-specification investigations [2].

Genotoxicity Risk Assessment and ICH M7 Compliance for Roxadustat Impurity Qualification

Before regulatory submission, each specified impurity including Related Substance B must undergo (Q)SAR assessment for DNA-reactive mutagenicity per ICH M7 [1]. CAS 708263-68-7, lacking the aziridine alerting substructure identified in degradation impurities DP-4 and DP-5, may be classifiable as a Class 5 impurity (non-mutagenic) and thus subject to less restrictive control limits than Class 1–3 impurities, provided that a compliant DEREK/SARAH analysis report is included in the procurement documentation [2]. This classification directly impacts the acceptable intake limits and control strategy required in the marketing authorization application [3].

Quote Request

Request a Quote for Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.